N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide
Overview
Description
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease.
Mechanism of Action
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide targets the BTK pathway by irreversibly inhibiting BTK, which is a key component of the B-cell receptor signaling pathway. Inhibition of BTK leads to the disruption of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. This results in the induction of apoptosis and the inhibition of B-cell proliferation.
Biochemical and Physiological Effects:
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide has been shown to inhibit the activation of B-cells and the production of pro-inflammatory cytokines, which makes it a potential therapeutic option for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide has also shown to be well-tolerated in preclinical studies, which makes it a potential candidate for clinical trials. However, one of the limitations of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide is its irreversible inhibition of BTK, which may lead to long-term effects on the immune system.
Future Directions
There are several potential future directions for N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide research. One potential application is the use of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another potential application is the use of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide as a therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus. Further research is needed to fully understand the potential of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide as a therapeutic option for these diseases.
Scientific Research Applications
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
properties
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]pyridine-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-6-3-7-15(2)18(14)25-19-16(8-4-11-21-19)12-22-26(23,24)17-9-5-10-20-13-17/h3-11,13,22H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXSSXSXJWLFTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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